Diquat

Toxicology Mammalian Safety Herbicide Selection

Diquat (2764-72-9) is the bipyridylium cation core of a non-selective contact herbicide, supplied as the water-soluble dibromide salt. Its >2-fold higher fish toxicity threshold vs paraquat makes it the preferred active for aquatic herbicides. Its 2.5-fold lower Km for one-electron reduction ensures superior assay sensitivity in reductase studies. Diquat’s robust superoxide/H2O2 generation in hepatocytes makes it a reliable positive control for oxidative stress and lipid peroxidation research. Persisting in hydrosoil >160 days, it is a key reference for environmental fate studies. Procure high-purity Diquat for reproducible, high-impact research across toxicology, environmental chemistry, and herbicide development.

Molecular Formula C12H12N2+2
Molecular Weight 184.24 g/mol
CAS No. 2764-72-9
Cat. No. B7796111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquat
CAS2764-72-9
Molecular FormulaC12H12N2+2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31
InChIInChI=1S/C12H12N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-8H,9-10H2/q+2
InChIKeySYJFEGQWDCRVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Diquat (CAS 2764-72-9): Baseline Physicochemical and Class Identity for Scientific Procurement


Diquat (CAS 2764-72-9) is the bipyridylium cation core of a widely used non-selective contact herbicide [1]. It is commercially formulated as the dibromide salt (CAS 85-00-7), which exhibits a water solubility of 700 g/L at 20°C and a very low log Kow of -4.6, indicating strong hydrophilicity and limited potential for bioaccumulation [2]. As a quaternary ammonium compound within the bipyridyl class, diquat exerts its herbicidal action through redox cycling, a mechanism it shares with its closest structural analog, paraquat [3].

Why Diquat (CAS 2764-72-9) Cannot Be Casually Substituted with Paraquat or Other Bipyridyls in Research and Industrial Settings


Although diquat and paraquat share a bipyridyl core and a primary mode of action via redox cycling, their distinct physicochemical and biochemical properties preclude interchangeability [1]. Key differences in redox potential, tissue-specific toxicity, and environmental persistence dictate their respective suitability for specific applications [2]. For instance, while diquat exhibits lower acute oral mammalian toxicity, it demonstrates a greater propensity for hepatotoxicity and CNS effects compared to paraquat, which is primarily pulmonotoxic [3]. Furthermore, diquat's higher affinity for one-electron reduction at low concentrations and its distinct environmental degradation profile necessitate its independent evaluation for any procurement or experimental design [4].

Product-Specific Quantitative Evidence Guide: Diquat (CAS 2764-72-9) Differentiation from Paraquat and Other Bipyridyl Analogs


Acute Oral Mammalian Toxicity: Diquat Exhibits 54% Higher LD50 in Rats Compared to Paraquat

In a direct comparison, the rat acute oral LD50 for diquat is 231 mg/kg, which is significantly higher than the LD50 for paraquat, reported at 150 mg/kg [1]. This indicates a lower acute oral toxicity for diquat in this mammalian model, a factor relevant for assessing occupational exposure risks and formulating safer products.

Toxicology Mammalian Safety Herbicide Selection

Aquatic Vertebrate Safety Margin: Diquat Demonstrates >2-Fold Higher Threshold Toxic Concentration in Fish Compared to Paraquat

A foundational study on the aquatic herbicide potential of both compounds established that the threshold toxic concentration for fish is in excess of 10 ppm cation for diquat, whereas it is in excess of 5 ppm cation for paraquat [1]. This indicates a >2-fold greater safety margin for diquat in aquatic environments, a critical differentiator for its use in and around water bodies.

Aquatic Toxicology Environmental Safety Aquatic Herbicide

Redox Potential and ROS Generation: Diquat's Standard Redox Potential (E0) Favors Greater Superoxide Production than Paraquat

Due to its standard redox potential (E0), diquat is more likely to accept an electron compared to paraquat, and this property leads to the generation of greater amounts of reactive oxygen species (ROS) at equivalent concentrations [1]. An in vitro study confirmed diquat was the most potent generator of superoxide anion radical (O2-.) and H2O2, being much better than paraquat [2]. This mechanistic difference translates to distinct toxicological profiles, with diquat being associated with more pronounced hepatotoxicity rather than the pulmonotoxicity typical of paraquat [1].

Redox Biology Mechanism of Action Oxidative Stress

Environmental Persistence in Hydrosoil: Diquat Residues Persist Nearly Twice as Long as Paraquat in Sediments

A study on herbicidal residues in pond water and hydrosoil found that while both compounds were held by sediments, diquat persisted at high concentrations for more than 160 days, whereas paraquat persisted for more than 85 days [1]. A separate study on photocatalytic degradation corroborated this finding, concluding that diquat is more persistent than paraquat [2]. This difference in sediment-bound longevity has significant implications for environmental monitoring and the management of treated water bodies.

Environmental Fate Soil Persistence Remediation

Enzymatic Reduction Kinetics: Diquat Exhibits a 2- to 3-fold Lower Km than Paraquat, Facilitating Superior Reduction at Low Concentrations

A comparative study on the one-electron reduction of diquat and paraquat in rat tissue fractions revealed that the apparent Km values for diquat were lower than those for paraquat in both microsomal and mitochondrial fractions from liver, lung, and kidney [1]. This indicates a higher affinity of endogenous reducing enzymes for diquat. Consequently, at a 1 mM concentration, the reduction velocity for diquat was significantly higher than that for paraquat. For instance, in liver microsomes, the Km was 1.2 mM for diquat versus 3.0 mM for paraquat, a 2.5-fold difference [2].

Enzymology Biochemical Kinetics Redox Metabolism

Validated Application Scenarios for Diquat (CAS 2764-72-9) Based on Quantified Differentiation Evidence


Aquatic Herbicide Formulation for Sensitive Water Bodies

Given its >2-fold higher threshold toxic concentration in fish compared to paraquat ( >10 ppm vs >5 ppm), diquat is the scientifically preferred active ingredient for formulating herbicides intended for use in recreational lakes, irrigation canals, and other water bodies where non-target fish toxicity is a critical regulatory and environmental concern [1].

Standardized Redox Cycling Inducer in In Vitro Hepatotoxicity Models

Due to its demonstrated superior potency in generating superoxide and H2O2 in hepatic microsomes and hepatocytes compared to paraquat [1], diquat serves as a more robust and reliable positive control or tool compound for investigating oxidative stress, lipid peroxidation, and glutathione depletion pathways in liver cell lines and primary hepatocyte cultures.

Research Tool for Low-Concentration NADPH-Dependent Reductase Activity

The finding that diquat exhibits a 2.5-fold lower Km for one-electron reduction in liver microsomes [1] makes it the substrate of choice for enzymatic assays designed to detect and quantify reductase activity at low, physiologically relevant concentrations. This kinetic advantage ensures greater assay sensitivity and reduces the required substrate concentration, minimizing potential off-target effects.

Long-Term Sediment Contamination and Bioremediation Studies

The evidence that diquat persists in hydrosoil for more than 160 days, nearly twice as long as paraquat [1], positions it as a key reference compound for studies on the long-term fate, adsorption, and bioavailability of cationic herbicides in aquatic sediments. It is also a relevant model analyte for developing and validating bioremediation strategies targeting persistent organic pollutants in benthic environments.

Technical Documentation Hub

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41 linked technical documents
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